1H-Pyrazole-1-acetic acid, 4-(ethoxycarbonyl)-, 1,1-dimethylethyl ester
Overview
Description
1H-Pyrazole-1-acetic acid, 4-(ethoxycarbonyl)-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C12H18N2O4 and a molecular weight of 254.28 g/mol . This compound is known for its unique structure, which includes a pyrazole ring, an acetic acid moiety, and an ethoxycarbonyl group. It is often used in various chemical and pharmaceutical applications due to its versatile reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-1-acetic acid, 4-(ethoxycarbonyl)-, 1,1-dimethylethyl ester typically involves the reaction of pyrazole derivatives with acetic acid and ethoxycarbonylating agents. One common method involves the esterification of 1H-pyrazole-1-acetic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole-1-acetic acid, 4-(ethoxycarbonyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
Scientific Research Applications
1H-Pyrazole-1-acetic acid, 4-(ethoxycarbonyl)-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-1-acetic acid, 4-(ethoxycarbonyl)-, 1,1-dimethylethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to desired biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyrazole-1-acetic acid, 4-(methoxycarbonyl)-, 1,1-dimethylethyl ester
- 1H-Pyrazole-1-acetic acid, 4-(ethoxycarbonyl)-, methyl ester
- 1H-Pyrazole-1-acetic acid, 4-(ethoxycarbonyl)-, ethyl ester
Comparison
Compared to similar compounds, 1H-Pyrazole-1-acetic acid, 4-(ethoxycarbonyl)-, 1,1-dimethylethyl ester is unique due to its specific ester group and the presence of a tert-butyl group. These structural features contribute to its distinct reactivity and stability, making it a valuable compound in various applications.
Properties
IUPAC Name |
ethyl 1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrazole-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-5-17-11(16)9-6-13-14(7-9)8-10(15)18-12(2,3)4/h6-7H,5,8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWQJJPKOKXUDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)CC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50732384 | |
Record name | Ethyl 1-(2-tert-butoxy-2-oxoethyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50732384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
611238-75-6 | |
Record name | Ethyl 1-(2-tert-butoxy-2-oxoethyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50732384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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